Synthetic Utility: 4-Ethoxyindoline as a Key Intermediate in Cyanopyrrolidine DUB Inhibitor Synthesis
4-Ethoxyindoline is a specifically claimed reactant in the synthesis of (S)-2-(4-Ethoxyindoline-1-carbonyl)pyrrolidine-1-carbonitrile, a cyanopyrrolidine derivative investigated as a deubiquitylating enzyme (DUB) inhibitor for cancer treatment [1]. The patent explicitly details the reaction of 4-Ethoxyindoline (0.45 g, 2.70 mmol) with BOC-L-proline, HATU, and DIPEA in DMF at 0°C to yield the desired product in 54% yield after subsequent deprotection [1]. In contrast, the patent discloses the synthesis of the analogous (S)-2-(4-Phenylindoline-1-carbonyl)pyrrolidine-1-carbonitrile using a different starting material (4-bromo-1H-indole) and a more complex, multi-step Suzuki coupling protocol [2]. This highlights that the 4-ethoxy substitution is a distinct and necessary molecular feature for this specific reaction pathway and product, and substitution with a phenyl analog (or other 4-substituted indoline) would require a different synthetic route and yield a compound with distinct biological properties.
| Evidence Dimension | Synthetic Role and Pathway Efficiency |
|---|---|
| Target Compound Data | Reactant in direct amide coupling to form tert-butyl (S)-2-(4-ethoxyindoline-1-carbonyl)pyrrolidine-1-carboxylate in 54% yield (1.47 mmol isolated intermediate). |
| Comparator Or Baseline | 4-Phenylindoline (comparator) synthesized via Suzuki coupling from 4-bromo-1H-indole and phenylboronic acid. |
| Quantified Difference | 4-Ethoxyindoline enables a direct, high-yielding (54%) amide coupling. 4-Phenylindoline requires a more complex two-step sequence (Suzuki coupling followed by analogous amide coupling). |
| Conditions | Reaction conditions for target compound: BOC-L-proline, HATU, DIPEA, DMF, 0°C to rt, 30 min (US Patent US20200231542A1, Example 1). Comparator route uses Pd(PPh3)4-catalyzed Suzuki coupling (US Patent US20200231542A1, Example 6). |
Why This Matters
For synthetic chemistry procurement, this demonstrates that 4-ethoxyindoline provides a more direct and efficient route to a specific class of bioactive molecules, justifying its selection over other 4-substituted indolines for this application.
- [1] Mission Therapeutics Ltd. (2020). Cyanopyrrolidines as dub inhibitors for the treatment of cancer. US Patent No. US20200231542A1. Example 1, [0411]-[0413]. View Source
- [2] Mission Therapeutics Ltd. (2020). Cyanopyrrolidines as dub inhibitors for the treatment of cancer. US Patent No. US20200231542A1. Example 6, [0417]-[0418]. View Source
